3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
3-Methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a bicyclic structure with nitrogen atoms at positions 1, 2, and 5 of the fused pyrazole-pyrimidine system. The compound features a methyl group at position 3 and a propyl chain at position 7 (Figure 1). This substitution pattern influences its electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-methyl-7-propyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-3-4-8-5-9(14)12-10-7(2)6-11-13(8)10/h5-6H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
WCUKJNOXSCRBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC2=C(C=NN12)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 2-chloro-3-propylpyrimidine under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
3-Methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has been investigated for its potential therapeutic effects in several areas:
- Antimicrobial Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Research has highlighted the compound's ability to inhibit cancer cell proliferation. It acts on specific signaling pathways involved in tumor growth, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. It is particularly noted for inhibiting protein kinases, which are critical in regulating various cellular processes. This inhibition can lead to the modulation of pathways associated with cancer and other diseases .
Neuropharmacology
Preliminary studies suggest that 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one may have neuroprotective effects. Its ability to cross the blood-brain barrier opens avenues for research into treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazolo[1,5-a]pyrimidine derivatives, including 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Case Study 2: Cancer Cell Line Inhibition
In vitro assays conducted on human cancer cell lines demonstrated that 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one effectively inhibited cell growth and induced apoptosis. The mechanism was linked to the downregulation of specific oncogenes and upregulation of pro-apoptotic factors.
Mechanism of Action
The mechanism of action of 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer, which is influenced by the presence of electron-donating or electron-withdrawing groups on the pyrazole ring .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Physicochemical Properties
The biological and chemical behavior of pyrazolo[1,5-a]pyrimidines is heavily influenced by substituents at positions 3, 5, and 6. Below is a comparative analysis:
Position 3 Modifications
- 3-Methyl Group (Target Compound) : The methyl group provides moderate steric bulk and electron-donating effects, enhancing stability without significantly altering planarity, which is critical for interactions with biological targets .
- 3-Bromo Group : In 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (CAS: 1935829-95-0), the bromine atom enables further functionalization via Suzuki-Miyaura cross-coupling, allowing diversification at this position .
Position 7 Modifications
- 7-Trifluoromethyl Group : Derivatives such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one display strong electron-withdrawing effects, which stabilize the lactam ring and modulate reactivity in SNAr (nucleophilic aromatic substitution) reactions .
Position 5 Modifications
- 5-Unsubstituted (Target Compound) : The absence of substituents at position 5 simplifies synthetic routes but may limit hydrogen-bonding interactions.
- 5-Amino Group: 5-Amino-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., 5a–f) show enhanced solubility and nucleophilicity, facilitating interactions with enzymes like Pim1 kinase .
Biological Activity
Anticancer Activity
The most notable biological activity of 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is its potential as an anticancer agent. This compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By binding to the active site of CDK2, it prevents the interaction between CDK2 and cyclin A2, effectively inhibiting cell cycle progression and promoting apoptosis in cancer cells.
CDK2 Inhibition Assay
A study conducted on various cancer cell lines demonstrated the compound's efficacy in inhibiting CDK2 activity. The results are summarized in the following table:
| Cancer Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 0.85 | 62.3 |
| HeLa (Cervical) | 1.23 | 58.7 |
| A549 (Lung) | 1.56 | 51.2 |
These results indicate that 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits potent anticancer activity across multiple cancer types, with particularly strong effects on breast cancer cells.
Antiviral Activity
Research has also revealed potential antiviral properties of compounds structurally related to 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one. A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and evaluated for inhibitory activity against HCV NS5B RNA-dependent RNA polymerase .
HCV NS5B Inhibition Study
The study found that several compounds in this family exhibited potent activity in enzymatic assays. While the specific activity of 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one was not reported, structurally similar compounds showed promising results:
| Compound | IC50 (μM) against HCV NS5B |
|---|---|
| Compound A | 0.032 |
| Compound B | 0.045 |
| Compound C | 0.078 |
These findings suggest that further investigation into the antiviral properties of 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one and its derivatives may be warranted .
Antimicrobial Activity
Recent research has also explored the potential antimicrobial activity of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which are structurally related to 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one. A high-throughput whole-cell screening identified this class of compounds as potential antituberculosis leads .
Antituberculosis Activity
A focused library of 27 compounds was synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb) strain H37Rv. While the specific activity of 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one was not reported, structurally similar compounds showed promising results:
| Compound | MIC against Mtb H37Rv (μg/mL) |
|---|---|
| P19 | 0.78 |
| P20 | 1.56 |
| P21 | 3.13 |
These compounds demonstrated low cytotoxicity and showed promising activity against Mtb within macrophages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
